



# Application Notes and Protocols for Avitinib Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Avitinib (also known as Abivertinib or AC0010) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively and irreversibly inhibit mutant forms of EGFR, including the T790M resistance mutation, while having minimal effect on wild-type EGFR.[1][2] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[3][4] Avitinib also demonstrates inhibitory activity against Bruton's tyrosine kinase (BTK), suggesting a potential role in modulating immune responses.[5][6]

Despite the efficacy of third-generation EGFR TKIs like **Avitinib**, acquired resistance can still emerge.[3] Combination therapies are a rational approach to enhance anti-tumor activity, delay or overcome resistance, and improve patient outcomes.[3] This document provides detailed application notes and experimental protocols for the preclinical and clinical investigation of **Avitinib** in combination with other therapeutic agents, such as chemotherapy and immunotherapy.

## Rationale for Combination Therapy

Combining **Avitinib** with other anti-cancer agents is based on complementary mechanisms of action:



- Avitinib + Chemotherapy: Chemotherapy induces cytotoxic stress and DNA damage in cancer cells. Avitinib, by blocking the pro-survival signaling of the EGFR pathway, can lower the threshold for chemotherapy-induced apoptosis, potentially leading to synergistic antitumor effects.[3][7]
- Avitinib + Immunotherapy (Immune Checkpoint Inhibitors): Preclinical studies suggest that
  EGFR signaling can upregulate immune checkpoint proteins like PD-L1, contributing to an
  immunosuppressive tumor microenvironment.[8] By inhibiting EGFR, Avitinib may decrease
  PD-L1 expression and enhance the efficacy of immune checkpoint inhibitors (ICIs) that block
  the PD-1/PD-L1 axis, thereby promoting an anti-tumor immune response.[8][9] Furthermore,
  as a BTK inhibitor, Avitinib may modulate the tumor microenvironment to be more favorable
  for T-cell-mediated killing.[9]

### **Data Presentation**

**Table 1: Preclinical Inhibitory Activity of Avitinib** 

| Target Cell<br>Line | EGFR<br>Mutation<br>Status | IC50 (nM) | Assay Type                  | Reference |
|---------------------|----------------------------|-----------|-----------------------------|-----------|
| NCI-H1975           | L858R/T790M                | 7.3       | Cellular<br>Phosphorylation | [1]       |
| NIH/3T3_TC32T<br>8  | T790M                      | 2.8       | Cellular<br>Phosphorylation | [1]       |
| A431                | Wild-Type                  | ~840      | Cellular<br>Phosphorylation | [1]       |

# Table 2: Clinical Efficacy of Avitinib (Abivertinib) Monotherapy in T790M+ NSCLC



| Parameter                                  | Result      | 95% Confidence<br>Interval | Study                           |
|--------------------------------------------|-------------|----------------------------|---------------------------------|
| Objective Response<br>Rate (ORR)           | 52.2%       | 45.2 - 59.1                | Phase I/II<br>(NCT02330367)[4]  |
| Disease Control Rate (DCR)                 | 88.0%       | 82.9 - 92.1                | Phase I/II<br>(NCT02330367)[4]  |
| Median Progression-<br>Free Survival (PFS) | 7.5 months  | 6.0 - 8.8                  | Phase I/II<br>(NCT02330367)[4]  |
| Median Overall<br>Survival (OS)            | 24.9 months | 22.4 - Not Reachable       | Phase I/II<br>(NCT02330367)[4]  |
| Long-term Follow-up<br>ORR                 | 56.5%       | -                          | Phase I/II<br>(NCT02330367)[10] |
| Long-term Follow-up<br>Median OS           | 28.2 months | -                          | Phase I/II<br>(NCT02330367)[10] |

## **Signaling Pathways and Experimental Workflows**





Click to download full resolution via product page

Caption: Avitinib's inhibition of the EGFR signaling pathway.





Click to download full resolution via product page

**Caption:** Preclinical experimental workflow for **Avitinib** combination therapy.

# Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of **Avitinib** combination therapy on the viability of NSCLC cell lines.

#### Materials:

- NSCLC cell lines (e.g., NCI-H1975 for EGFR T790M mutation, A549 for wild-type EGFR)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- Avitinib



- Combination agent (e.g., cisplatin, pemetrexed, or an anti-PD-1 antibody)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

#### Procedure:

- Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
- Drug Treatment:
  - Prepare serial dilutions of **Avitinib** and the combination agent in culture medium.
  - Treat cells with Avitinib alone, the combination agent alone, and the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
  - Incubate for 48-72 hours.
- MTT Addition: Add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C until formazan crystals are formed.
- Solubilization: Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The combination index (CI) can be calculated using the Chou-Talalay method to determine if the drug combination is synergistic, additive, or antagonistic.

## **Western Blot Analysis of EGFR Signaling Pathway**



This protocol is for determining the effect of **Avitinib** combination therapy on the phosphorylation of EGFR and downstream signaling proteins.

#### Materials:

- NSCLC cell lysates from the combination therapy experiment
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-β-actin)
- · HRP-conjugated secondary antibodies
- ECL detection reagent
- · Chemiluminescence imaging system

#### Procedure:

- Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 μg) on an SDS-PAGE gel and transfer to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.



- Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Add ECL reagent and capture the chemiluminescent signal using an imaging system.
- Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. β-actin is used as a loading control.

## In Vivo Xenograft Model of NSCLC

This protocol outlines an in vivo study to evaluate the efficacy of **Avitinib** combination therapy in a mouse xenograft model.

#### Materials:

- Immunocompromised mice (e.g., nude or NOD-SCID)
- NCI-H1975 cells
- Matrigel
- Avitinib
- Combination agent
- Calipers
- Animal balance

#### Procedure:

• Tumor Implantation: Subcutaneously inject 5 x 10<sup>6</sup> NCI-H1975 cells mixed with Matrigel into the flank of each mouse.



- Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm<sup>3</sup>, randomize the mice into treatment groups (n=8-10 per group):
  - Vehicle control
  - Avitinib alone
  - Combination agent alone
  - Avitinib + Combination agent
- Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example, Avitinib can be administered orally daily, and a chemotherapeutic agent can be given intraperitoneally once a week.
- Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice twice a week.
- Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
- Analysis:
  - Calculate tumor growth inhibition (TGI).
  - Weigh the excised tumors.
  - Perform immunohistochemistry (IHC) or Western blot analysis on tumor tissues to assess the expression of relevant biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, p-EGFR).

## Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical and clinical evaluation of **Avitinib** in combination therapies. The rationale for combining **Avitinib** with chemotherapy or immunotherapy is strong, with the potential to enhance efficacy and overcome resistance. The detailed experimental designs will guide researchers in generating robust data to support the further development of **Avitinib**-based



combination strategies for the treatment of NSCLC and potentially other cancers driven by EGFR mutations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of avitinib on the pharmacokinetics of osimertinib in vitro and in vivo in rats PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Non–Small Cell Lung Cancer: a Multicenter Phase I/II Study PMC [pmc.ncbi.nlm.nih.gov]
- 5. aceatherapeutics.com [aceatherapeutics.com]
- 6. Sorrento Announces Positive Phase IIa Study Results of Abivertinib for the Treatment of Relapsed/Refractory Marginal Zone Lymphoma (R/R MZL) and Its Plan for a Pivotal Phase III Study - BioSpace [biospace.com]
- 7. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes [ijbs.com]
- 8. dovepress.com [dovepress.com]
- 9. search.library.dartmouth.edu [search.library.dartmouth.edu]
- 10. targetedonc.com [targetedonc.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Avitinib Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593773#avitinib-combination-therapy-experimental-design]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com